molecular formula C14H27BrO B13558265 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane

1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane

Cat. No.: B13558265
M. Wt: 291.27 g/mol
InChI Key: FVAUCZQHPHXZDA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is an organic compound that features a bromomethyl group, a hexyloxy group, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane typically involves the bromination of a precursor compound. One common method is the bromination of 1-(hexyloxy)-4-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a labeling reagent.

    Medicine: Could be explored for its pharmacological properties or as a building block for drug synthesis.

    Industry: May be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound could interact with molecular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-methylcyclohexane: Lacks the hexyloxy group, making it less hydrophobic.

    1-(Chloromethyl)-1-(hexyloxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and biological activity.

    1-(Bromomethyl)-1-(hexyloxy)cyclohexane: Lacks the methyl group, which could influence steric effects and reactivity.

Uniqueness

1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. The presence of the hexyloxy group increases its hydrophobicity, while the bromomethyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-1-hexoxy-4-methylcyclohexane

InChI

InChI=1S/C14H27BrO/c1-3-4-5-6-11-16-14(12-15)9-7-13(2)8-10-14/h13H,3-12H2,1-2H3

InChI Key

FVAUCZQHPHXZDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1(CCC(CC1)C)CBr

Origin of Product

United States

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